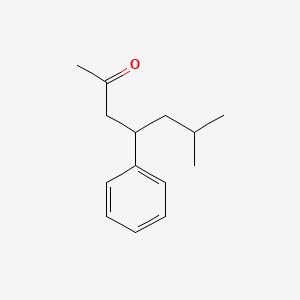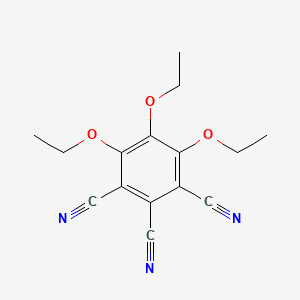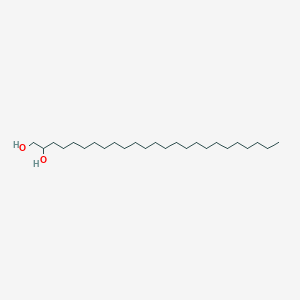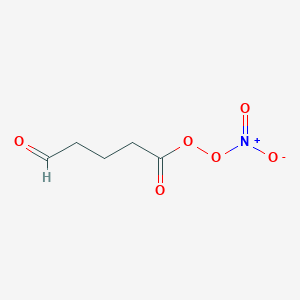![molecular formula C15H19F13O B14316194 1-[(Tridecafluorohexyl)oxy]nonane CAS No. 113659-14-6](/img/structure/B14316194.png)
1-[(Tridecafluorohexyl)oxy]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tridecafluorohexyl)oxy]nonane is a chemical compound known for its unique properties and applications. It is characterized by the presence of a tridecafluorohexyl group attached to a nonane backbone through an ether linkage. This compound is part of the broader class of fluorinated ethers, which are valued for their stability, hydrophobicity, and resistance to chemical and thermal degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tridecafluorohexyl)oxy]nonane typically involves the reaction of nonanol with tridecafluorohexyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether linkage. Common bases used include potassium carbonate or sodium hydride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the final product is achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Tridecafluorohexyl)oxy]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to an alcohol group.
Substitution: The fluorinated group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tridecafluorohexanol or tridecafluorohexanoic acid, while reduction can produce nonanol.
Aplicaciones Científicas De Investigación
1-[(Tridecafluorohexyl)oxy]nonane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.
Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its resistance to chemical and thermal degradation.
Mecanismo De Acción
The mechanism by which 1-[(Tridecafluorohexyl)oxy]nonane exerts its effects is primarily related to its fluorinated structure. The tridecafluorohexyl group imparts hydrophobicity and stability, allowing the compound to interact with hydrophobic environments, such as lipid bilayers. This interaction can influence the behavior of membrane proteins and other hydrophobic molecules. The ether linkage provides flexibility and resistance to hydrolysis, making the compound suitable for various applications.
Comparación Con Compuestos Similares
- 1-[(Perfluorooctyl)oxy]nonane
- 1-[(Tridecafluorooctyl)oxy]decane
- 1-[(Nonafluorobutyl)oxy]hexane
Comparison: 1-[(Tridecafluorohexyl)oxy]nonane is unique due to its specific fluorinated group and nonane backbone. Compared to similar compounds, it offers a balance of hydrophobicity and stability, making it suitable for a wide range of applications. The length of the fluorinated chain and the nonane backbone contribute to its distinct properties, such as lower surface tension and higher thermal stability compared to shorter or longer fluorinated ethers.
Propiedades
Número CAS |
113659-14-6 |
|---|---|
Fórmula molecular |
C15H19F13O |
Peso molecular |
462.29 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)nonane |
InChI |
InChI=1S/C15H19F13O/c1-2-3-4-5-6-7-8-9-29-15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-9H2,1H3 |
Clave InChI |
VGXARVYKZDBRKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)




![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)

![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)



